tert-butyl 3-Fluoro-4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-fluoro-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-16(2,3)20-15(19)18-10-9-13(14(17)11-18)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTMLRFXHMFQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-Fluoro-4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-Fluoro-4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Halogenation, nitration, and other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated or nitrated dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
a. Antihypertensive Agents
Dihydropyridines are well-known for their role as calcium channel blockers, which are commonly used in treating hypertension. The unique structure of tert-butyl 3-Fluoro-4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate suggests potential enhancements in binding affinity to calcium channels compared to traditional dihydropyridines due to the presence of the fluorine atom and phenyl group .
b. Neuroprotective Effects
Research indicates that compounds similar to tert-butyl 3-Fluoro-4-phenyl derivatives may exhibit neuroprotective properties. The interaction studies involving this compound focus on its ability to bind to neuroreceptors, which could lead to developments in treatments for neurodegenerative diseases .
Pharmacological Studies
a. Binding Affinity Studies
Studies on the binding affinity of this compound with various receptors are crucial for understanding its pharmacodynamics. Techniques such as radiolabeled ligand binding assays and surface plasmon resonance (SPR) are employed to elucidate these interactions .
b. Structure-Activity Relationship (SAR)
The modification of the tert-butyl and fluorine groups can significantly impact the biological activity of the compound. SAR studies help identify which structural features contribute to its efficacy and selectivity against specific biological targets .
Material Science Applications
a. Organic Electronics
The electronic properties of tert-butyl 3-Fluoro-4-phenyl derivatives make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable films with good charge transport properties is being explored in advanced materials research .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 3-Fluoro-4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as ion channels or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Spectral and Physicochemical Data
Table 2: Comparative NMR Data (Selected Signals)
The target compound’s fluorine atom would likely deshield adjacent protons, causing downfield shifts in NMR compared to non-fluorinated analogues. LCMS data for related compounds () confirm purity and molecular ion peaks (e.g., m/z 204.9 for ) .
Stability and Handling
- Storage: Bromo and amino derivatives require inert atmospheres (2–8°C, sealed) due to reactivity . The target compound’s fluorine and phenyl groups likely enhance stability under ambient conditions.
- Hazards : Bromo derivatives () carry H315/H319/H335 warnings (skin/eye irritation, respiratory sensitization), whereas fluorinated/aryl analogues are generally safer .
Biological Activity
Tert-butyl 3-Fluoro-4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate is a dihydropyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a tert-butyl group that enhances lipophilicity, a fluorine atom that may influence biological interactions, and a phenyl group that contributes to its chemical properties.
- Molecular Formula : C₁₆H₂₀FNO₂
- Molar Mass : 277.33 g/mol
- CAS Number : 651321-26-5
- Appearance : Solid, clear color
- LogP : 2.35 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The binding affinity and mechanism of action are critical for understanding its therapeutic potential.
Interaction Studies
Research has focused on the compound's binding affinity to specific receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to elucidate these interactions. These studies reveal insights into the compound's pharmacodynamics and potential side effects.
Biological Activities
This compound exhibits a range of biological activities:
Comparative Analysis
To better understand the uniqueness of tert-butyl 3-Fluoro-4-phenyl derivatives, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | 73286-70-1 | 0.90 |
| Tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate | 128372-89-4 | 0.87 |
| Tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate | 159503-91-0 | 0.84 |
This table illustrates the structural similarities that may influence biological activity. The presence of the fluorine atom and phenolic structure in tert-butyl 3-Fluoro-4-phenyl derivatives could enhance its biological effects compared to other derivatives.
Case Studies
Several studies have explored the biological activity of dihydropyridine derivatives:
- Antiviral Studies : A study highlighted the antiviral activity of related compounds against TMV, demonstrating a curative activity significantly higher than commercial agents at certain concentrations .
- Anti-HSV Activity : Research indicated that certain dihydropyridine esters exhibited substantial anti-HSV activity in vitro, suggesting that modifications to the ester group can enhance efficacy .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds revealed insights into metabolic stability and solubility, which are crucial for developing effective therapeutic agents .
Q & A
Q. Optimization Strategies :
- Catalyst selection : Pd(dppf)Cl₂ is preferred for coupling efficiency .
- Solvent systems : Biphasic solvents (dioxane/water) improve reaction homogeneity .
- Temperature control : Reactions at 80–100°C balance yield and side-product formation .
Basic: Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?
Answer:
Primary Techniques :
NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituents (e.g., tert-butyl at δ ~1.4 ppm, dihydropyridine ring protons at δ 2.0–3.5 ppm) .
- ³¹P NMR : Detects phosphonate byproducts (e.g., δ ~30 ppm for dimethyl phosphonate derivatives) .
Mass Spectrometry :
Q. Challenges :
- Rotameric mixtures : Observed as split peaks in NMR for compounds with restricted rotation (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate) .
Advanced: How can regioselective functionalization be achieved at specific positions of the dihydropyridine ring?
Answer:
Regioselectivity is controlled via:
- Boronate ester intermediates : Suzuki coupling at the 4-position using pinacol boronate esters (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) .
- Electrophilic substitution : Fluorination at the 3-position using directed ortho-metalation (DoM) or halogen-exchange reactions .
Q. Example :
- Coupling with 2-bromo-3-methoxythiophene under Pd catalysis introduces thiophene groups at the 4-position (13% yield, optimized via iterative purification) .
Advanced: What strategies address low yields in cross-coupling reactions involving this compound?
Answer:
Low yields (e.g., 13% in thiophene coupling ) are mitigated by:
Catalyst loading : Increase Pd(dppf)Cl₂ to 10 mol% for electron-deficient aryl halides .
Solvent optimization : Use polar aprotic solvents (DMF or DME) to enhance solubility of aromatic substrates .
Microwave-assisted synthesis : Reduces reaction time (e.g., 1.5 h vs. overnight) and improves efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
